N-(4-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
N-(4-Acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with an acetamide moiety. The structure includes a 4-acetylphenyl group at the acetamide nitrogen and a dimethylamino substituent at position 4 of the triazoloquinoxaline ring.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-13(28)14-8-10-15(11-9-14)22-18(29)12-26-21(30)27-17-7-5-4-6-16(17)23-19(25(2)3)20(27)24-26/h4-11H,12H2,1-3H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNANZMTPXOBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a novel compound that has garnered attention due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Compound Structure and Synthesis
The compound features a unique arrangement combining an acetamide functional group with a quinoxaline derivative and a triazole moiety. The structural formula can be represented as follows:
The synthesis typically involves several steps, including the formation of the quinoxaline and triazole components, followed by acetamide linkage. The presence of the dimethylamino group enhances solubility and bioavailability, making it suitable for various biological applications.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The quinoxaline unit is particularly noted for its effectiveness against various bacterial strains. In vitro studies have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
2. Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival. For instance, compounds derived from similar structures have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .
3. Neuroprotective Effects
Emerging evidence points to the potential neuroprotective effects of this compound. It may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of Alzheimer’s disease. Compounds with similar structures have shown promising results in enhancing cholinergic transmission by inhibiting AChE activity, thereby improving cognitive function in preclinical models .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinoxaline derivatives demonstrated their ability to inhibit bacterial growth effectively. The derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL. The presence of the dimethylamino group was crucial for enhancing activity due to improved solubility in aqueous environments .
Case Study 2: Anticancer Activity Assessment
In a comparative study on various triazole-containing compounds, this compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values reported between 10 µM to 30 µM. Mechanistic studies revealed that the compound triggers apoptosis via mitochondrial pathways .
Research Findings Summary Table
Scientific Research Applications
N-(4-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound with an acetamide functional group linked to a quinoxaline derivative, further substituted with a triazole moiety. The quinoxaline unit is known for its pharmacological significance, exhibiting a range of biological activities including antimicrobial and anticancer properties. The presence of the dimethylamino group enhances its solubility and bioavailability, making it a subject of interest in drug development.
Potential Applications
This compound and similar compounds have potential applications in various fields:
- Medicinal Chemistry The intricate structure of this compound contributes to its potential biological activities and applications in medicinal chemistry.
- Antimicrobial and Anticancer Research The quinoxaline unit is known for its pharmacological significance, exhibiting a range of biological activities including antimicrobial and anticancer properties.
- Drug Development The dimethylamino group enhances its solubility and bioavailability, making it a subject of interest in drug development.
- DNA Intercalation [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed as DNA intercalators with anticancer agent activities .
Structural Information
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazoloquinoxaline Acetamide Derivatives
Key Observations :
The dimethylamino substituent at position 4 introduces strong electron-donating effects, which may influence redox behavior or receptor affinity. In contrast, the 1-methyl group in adds steric bulk, possibly affecting conformational flexibility, while its absence in reduces molecular weight and alters polarity .
Synthetic Routes: The target compound’s synthesis likely parallels methods used for triazoloquinoxaline derivatives, such as Cu-catalyzed azide-alkyne cycloaddition (click chemistry), as seen in . However, compounds like employ ZnCl₂-catalyzed cyclization under reflux, suggesting divergent strategies for core assembly .
Structural Diversity: Compound 11f diverges significantly with a nitroquinoxaline-triazole hybrid, highlighting the versatility of acetamide-linked heterocycles. Its phenylthiazol group may confer distinct bioactivity compared to acetylphenyl or chlorophenyl derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the triazoloquinoxaline core via cyclization of 1,2-diaminobenzene derivatives with carbonyl reagents (e.g., triphosgene) under reflux in anhydrous THF .
- Step 2 : Introduce the dimethylamino group via nucleophilic substitution or Buchwald-Hartwig amination, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
- Step 3 : Functionalize the acetamide side chain through coupling reactions (e.g., EDC/HOBt-mediated amidation) with 4-acetylaniline .
- Optimization : Monitor reaction progress via TLC and adjust parameters (temperature, solvent polarity) to mitigate side products. Purify intermediates using column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., quinoxaline protons at δ 7.5–8.5 ppm) .
- HRMS : Confirm molecular weight (C₂₂H₂₁N₅O₃, calc. 403.16 g/mol) with <2 ppm error .
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .
- Data Contradictions : If spectral data conflicts with computational predictions (e.g., DFT-optimized structures), re-examine sample preparation for solvent residues or tautomeric interconversions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the dimethylamino and acetylphenyl substituents on biological activity?
- Experimental Design :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing dimethylamino with morpholino or acetylphenyl with nitro groups) .
- Biological Assays : Test analogs against kinase targets (e.g., PI3K, EGFR) using enzymatic inhibition assays (IC₅₀ determination) and cell viability studies (MTT assay) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent electronic profiles (Hammett σ values) with binding affinities .
- Data Interpretation : Use ANOVA to identify statistically significant activity differences (p<0.05) between analogs .
Q. What strategies resolve contradictions in reported biological efficacy across in vitro vs. in vivo models for triazoloquinoxaline derivatives?
- Hypothesis Testing :
- Pharmacokinetic Profiling : Measure solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (equilibrium dialysis) to explain bioavailability gaps .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and assess their contribution to in vivo activity .
- Case Study : If in vitro IC₅₀ for kinase inhibition is 50 nM but in vivo efficacy is weak, optimize formulation (nanoparticle encapsulation) to enhance tissue penetration .
Q. How can computational methods predict off-target interactions and toxicity risks for this compound?
- Workflow :
- Target Profiling : Use SwissTargetPrediction to identify potential off-targets (e.g., GPCRs, ion channels) .
- Toxicity Screening : Run ADMET predictions (ADMETlab 2.0) for hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG binding) .
- Validation : Compare computational results with experimental toxicity assays (e.g., Ames test for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
